molecular formula C19H18N2O4 B4758020 N-(2-{[2-(2-naphthyloxy)acetyl]amino}ethyl)-2-furamide

N-(2-{[2-(2-naphthyloxy)acetyl]amino}ethyl)-2-furamide

Cat. No. B4758020
M. Wt: 338.4 g/mol
InChI Key: OWHFGHWHLONCER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{[2-(2-naphthyloxy)acetyl]amino}ethyl)-2-furamide, commonly known as NAFE, is a small molecule compound that has been synthesized and studied for its potential applications in scientific research. NAFE has been shown to have promising effects on various biochemical and physiological processes, making it a valuable tool for researchers in fields such as pharmacology and neuroscience.

Mechanism of Action

The mechanism of action of NAFE is not fully understood, but it is thought to involve interactions with various proteins and enzymes in the body. NAFE has been shown to bind to the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By inhibiting COX-2, NAFE may have anti-inflammatory effects. NAFE has also been shown to interact with the GABA-A receptor, which is involved in the regulation of neurotransmitter activity.
Biochemical and Physiological Effects
NAFE has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that NAFE can inhibit the activity of COX-2 and reduce the production of inflammatory mediators. NAFE has also been shown to increase the activity of the GABA-A receptor, which may have anxiolytic and sedative effects.
In vivo studies have shown that NAFE can reduce pain and inflammation in animal models of arthritis and neuropathic pain. NAFE has also been shown to have anxiolytic and sedative effects in animal models of anxiety and insomnia.

Advantages and Limitations for Lab Experiments

NAFE has several advantages as a tool for scientific research. It is a small molecule compound that is relatively easy to synthesize and purify. It has been shown to have a variety of biochemical and physiological effects, making it a versatile tool for studying various processes in the body.
However, there are also limitations to the use of NAFE in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects on other proteins and enzymes in the body. Additionally, its low yield in synthesis may make it expensive to use in large-scale experiments.

Future Directions

There are several future directions for research on NAFE. One area of interest is its potential as a drug candidate for the treatment of pain and inflammation. Further studies are needed to determine the efficacy and safety of NAFE in human clinical trials.
Another area of interest is its potential as a tool for studying neural circuits and neurotransmitter systems. NAFE may be useful in elucidating the mechanisms underlying various neurological disorders, such as anxiety and depression.
Overall, NAFE is a promising compound for scientific research, with potential applications in a variety of fields. Further studies are needed to fully understand its mechanisms of action and to determine its potential as a drug candidate and research tool.

Scientific Research Applications

NAFE has been studied for its potential applications in a variety of scientific research fields, including pharmacology, neuroscience, and biochemistry. In pharmacology, NAFE has been shown to have potential as a drug candidate for the treatment of various conditions, including pain and inflammation. In neuroscience, NAFE has been studied for its effects on neurotransmitter systems and its potential as a tool for studying neural circuits. In biochemistry, NAFE has been used to study the structure and function of proteins and enzymes.

properties

IUPAC Name

N-[2-[(2-naphthalen-2-yloxyacetyl)amino]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c22-18(20-9-10-21-19(23)17-6-3-11-24-17)13-25-16-8-7-14-4-1-2-5-15(14)12-16/h1-8,11-12H,9-10,13H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHFGHWHLONCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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